molecular formula C8H9F3N2O B3042341 4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine CAS No. 57925-49-2

4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine

Cat. No.: B3042341
CAS No.: 57925-49-2
M. Wt: 206.16 g/mol
InChI Key: PIUFPGOVDKIVEX-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine is an organic compound with the molecular formula C8H10F3N2O It is characterized by the presence of a trifluoroethoxy group attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine typically involves the reaction of 4-nitrophenol with 2,2,2-trifluoroethanol in the presence of a base to form 4-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate is then reduced to 4-(2,2,2-trifluoroethoxy)aniline, which is subsequently diazotized and coupled with ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-(2,2,2-trifluoroethoxy)aniline.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine involves its interaction with various molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino groups can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2,2,2-trifluoroethoxy)benzene: Similar structure but with two trifluoroethoxy groups.

    (2,2,2-Trifluoroethyl)benzene: Lacks the amino groups present in 4-(2,2,2-Trifluoroethoxy)benzene-1,2-diamine.

Uniqueness

This compound is unique due to the presence of both trifluoroethoxy and amino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)4-14-5-1-2-6(12)7(13)3-5/h1-3H,4,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUFPGOVDKIVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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